molecular formula C17H21NO6S2 B7833070 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833070
M. Wt: 399.5 g/mol
InChI Key: BFUNIYVFOGMSIY-IRXDYDNUSA-N
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a combination of sulfonyl, thienyl, and furyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S2/c1-2-23-13-5-7-15(8-6-13)26(21,22)17-12-25(19,20)11-16(17)18-10-14-4-3-9-24-14/h3-9,16-18H,2,10-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUNIYVFOGMSIY-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienyl core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the ethoxyphenyl group: This could be achieved through substitution reactions.

    Formation of the furylmethylamine moiety: This might involve amination reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl or furyl groups.

    Reduction: Reduction reactions could be used to modify the sulfonyl group.

    Substitution: Various substitution reactions might be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE might be used as a building block for synthesizing more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
  • {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-thienylmethyl)amine

Uniqueness

The unique combination of functional groups in (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE might confer distinct biological activities or chemical reactivity compared to similar compounds.

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